7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-1,5-naphthyridine-2,4-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1,3H,2H2,(H,11,13) |
InChI Key |
UJZFUYCFLOLTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=N2)Br)NC1=O |
Origin of Product |
United States |
Preparation Methods
Skraup and Modified Skraup Reactions
The classical Skraup reaction, employing glycerol and a protic acid catalyst, has been adapted for 1,5-naphthyridine synthesis. For instance, iodine-catalyzed cyclization of substituted anilines in dioxane/water (1:1) yields 1,5-naphthyridines with moderate efficiency (45–50% yields). A notable improvement involves m-NO2PhSO3Na as an oxidant, which enhances reproducibility and yield for brominated derivatives. While these conditions are effective for unfunctionalized naphthyridines, introducing dione groups at positions 2 and 4 requires subsequent oxidation steps, often complicating the synthesis.
Cyclization of Enamine Precursors
Bromination Methodologies
Introducing a bromine atom at position 7 of the 1,5-naphthyridine core demands precise regiocontrol. Two dominant strategies emerge: direct electrophilic bromination and halogen exchange reactions .
Direct Electrophilic Bromination
Electrophilic bromination of 1,5-naphthyridine derivatives typically employs HBr in the presence of oxidizing agents. For example, treating 1,5-naphthyridine with HBr and MnO2 in concentrated H2SO4 selectively brominates the electron-deficient C-7 position. However, competing side reactions, such as N-oxide formation or over-bromination, necessitate careful optimization of reaction time and temperature.
Halogen Exchange via Ammonolysis
A more targeted approach involves substituting a pre-existing halogen at C-7. As demonstrated in the synthesis of 7-bromo-1,5-naphthyridin-2-amine, reacting 7-bromo-2-chloro-1,5-naphthyridine with aqueous ammonia in dioxane at 140–160°C achieves 80–85% yields. This method’s success hinges on the chloride’s leaving group ability and the nucleophile’s strength, suggesting its adaptability for introducing oxygen-based functionalities (e.g., dione groups).
Dione Group Installation
Forming the 2,4-dione moiety requires oxidation or hydrolysis of precursor functionalities.
Oxidation of Dihydroxy Precursors
Hydroxy groups at positions 2 and 4 can be oxidized to ketones using strong oxidizing agents like KMnO4 or MnO2. For instance, 4-hydroxy-1,5-naphthyridine derivatives undergo MnO2-mediated oxidation in acidic media to yield the corresponding dione. However, over-oxidation or decomposition remains a concern, necessitating controlled reaction conditions.
Hydrolysis of Halogenated Intermediates
Hydrolysis of 2,4-dichloro-7-bromo-1,5-naphthyridine under basic conditions (e.g., NaOH/H2O) provides a direct route to the dione. This method, analogous to the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, involves refluxing dichlorinated precursors in aqueous base, achieving yields up to 71% after optimization. Critical parameters include solvent choice (e.g., diphenyl ether for high-temperature stability) and reaction concentration.
Integrated Synthetic Routes
Combining the above strategies, two optimized pathways for 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione emerge:
Pathway A: Sequential Halogenation and Oxidation
- Core Formation : Skraup reaction of 3-bromo-aniline with glycerol and m-NO2PhSO3Na yields 7-bromo-1,5-naphthyridine.
- Dione Installation : Hydrolysis of 2,4-dichloro-7-bromo-1,5-naphthyridine (synthesized via chlorination with POCl3) in NaOH/H2O at 100°C affords the target dione.
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Skraup Cyclization | m-NO2PhSO3Na, dioxane/H2O, 150°C | 48% | |
| Chlorination | POCl3, reflux, 6 h | 65% | |
| Hydrolysis | 2 M NaOH, 100°C, 12 h | 71% |
Pathway B: Direct Cyclization of Functionalized Precursors
Thermolysis of a brominated ylidene precursor (e.g., 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione) in diphenyl ether at 250°C induces simultaneous ring closure and dione formation. This one-pot method minimizes intermediate isolation but requires stringent control of mass transfer and solvent purity.
Key Data :
| Parameter | Value | |
|---|---|---|
| Solvent | Diphenyl ether | |
| Temperature | 250°C | |
| Concentration | 0.09 mol/L | |
| Yield | 68% |
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-withdrawing effect of the dione groups directs electrophilic bromination to the C-7 position. However, competing N-oxide formation (via peracid intermediates) can occur, necessitating additives like HBF4 to suppress side reactions.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMPU) enhance reaction rates in trifluoromethylation and bromination steps. For hydrolytic steps, mixed solvents like dioxane/H2O improve substrate solubility without compromising reactivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, the compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may act by binding to active sites of enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical properties of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione and related compounds:
Key Differences Among Analogues
| Parameter | 7-Bromo-2,4-dione | 3-Bromo-1,5-naphthyridine | Methyl 7-bromo-3-carboxylate |
|---|---|---|---|
| Reactivity | High (dione groups) | Moderate | High (ester group) |
| Solubility | Polar | Non-polar | Moderate |
| Synthetic Utility | Cross-coupling | Halogen exchange | Suzuki coupling |
| Biological Activity | Potential kinase inhibition | Limited data | Intermediate for drug design |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione, and what key reaction conditions influence yield?
- Methodological Answer : Direct bromination of 1,5-naphthyridine derivatives using bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux is a common approach. However, selectivity for the 7-position can be challenging due to competing dibromination (e.g., 3,7-dibromo products). Alternative methods include using POCl₃ to convert hydroxyl groups to chlorides before bromination. Key factors include reaction time, temperature, and stoichiometric ratios of brominating agents. For example, refluxing 1,5-naphthyridin-4(1H)-one with Br₂ in CCl₄ for 1 hour followed by pyridine treatment yields 7-bromo derivatives, but prolonged heating increases dibrominated by-products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral data benchmarks should researchers expect?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M⁺] peak at m/z 256.97 for C₈H₅BrN₂O₂). Infrared (IR) spectroscopy identifies carbonyl stretches (~1680–1700 cm⁻¹ for diketones). Nuclear magnetic resonance (NMR) analysis is critical:
- ¹H NMR : Downfield signals for aromatic protons adjacent to bromine (~δ 8.5–9.0 ppm).
- ¹³C NMR : Carbonyl carbons appear at ~160–170 ppm, while brominated carbons show deshielding (~125–135 ppm).
Cross-validate with literature data from analogous naphthyridine derivatives .
Advanced Research Questions
Q. How can factorial design be applied to optimize the bromination of 1,5-naphthyridine derivatives to minimize by-products?
- Methodological Answer : A 2³ factorial design can evaluate three variables: temperature (X₁: 25°C vs. 60°C), bromine stoichiometry (X₂: 1.0 vs. 1.5 equivalents), and reaction time (X₃: 1 vs. 3 hours). Response variables include yield of 7-bromo product and dibrominated impurity levels. Statistical analysis (ANOVA) identifies significant interactions. For instance, high temperature and excess Br₂ may increase dibromination, while shorter reaction times favor mono-substitution. Pilot studies using this framework can reduce optimization cycles .
Q. How can researchers resolve contradictions in reported reaction mechanisms for halogenation of 1,5-naphthyridines through kinetic and computational studies?
- Methodological Answer : Conflicting mechanisms (e.g., electrophilic vs. radical pathways) can be addressed via:
- Kinetic Isotope Effects (KIE) : Compare rates of bromination using deuterated vs. non-deuterated substrates to detect radical intermediates.
- Density Functional Theory (DFT) : Calculate activation energies for proposed pathways. For example, modeling the transition state for Br₂ addition to the 7-position vs. competing sites can clarify regioselectivity.
- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation during reactions .
Q. What theoretical frameworks guide the investigation of electronic effects in this compound’s reactivity, and how can they be integrated into experimental design?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts sites of electrophilic attack based on HOMO/LUMO distributions. For 7-bromo derivatives, electron-withdrawing effects from the bromine and diketone groups deactivate certain positions. Experimental validation:
- Hammett Studies : Correlate substituent effects (σ values) on reaction rates to quantify electronic contributions.
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials, linking electronic structure to reactivity (e.g., ease of oxidation/reduction in cross-coupling reactions) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications at the 2,4-dione or bromine positions. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (e.g., LogP, polar surface area). For example:
- Replace bromine with other halogens (Cl, I) to assess steric/electronic impacts.
- Introduce methyl or methoxy groups to modulate lipophilicity.
- Use molecular docking to predict binding affinities against target proteins (e.g., kinases) .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable bromination yields), systematically compare reaction conditions (solvent purity, moisture levels) and characterize intermediates via LC-MS or X-ray crystallography .
- Theoretical Integration : Align mechanistic hypotheses with established organic chemistry principles (e.g., Baldwin’s rules for ring-forming reactions) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
